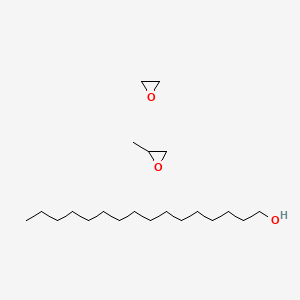
クロロチオギ酸メチル
概要
説明
Methyl chlorothiolformate is an organosulfur compound with the chemical formula CH₃SCOCl. It is a colorless to yellowish liquid with a pungent odor. This compound is a member of the chlorothioformate family, which are derivatives of thioformic acid. Methyl chlorothiolformate is used in various chemical reactions and has applications in scientific research and industry.
科学的研究の応用
Methyl chlorothiolformate has several applications in scientific research:
作用機序
Target of Action
Methyl chlorothiolformate, also known as S-Methyl chlorothioformate, is a chemical compound used in organic synthesis . The primary targets of this compound are functional groups such as carboxylic acids, amines, and phenols . These functional groups play crucial roles in various biochemical reactions, serving as the sites for reactions to occur.
Mode of Action
Methyl chlorothiolformate interacts with its targets by derivatizing them . This means it chemically modifies these functional groups, altering their properties and reactivity. For example, it can activate 3-acylpyridines for nucleophilic addition with alkynyltin reagents to form 2,3-disubstituted 1,2-dihydropyridines .
Result of Action
The result of Methyl chlorothiolformate’s action is the formation of new compounds through the derivatization of functional groups . This can lead to the creation of a wide variety of compounds with different properties and functions, depending on the specific functional groups involved and the conditions of the reaction.
Action Environment
The action, efficacy, and stability of Methyl chlorothiolformate can be influenced by various environmental factors. For instance, it’s known that the compound hydrolyzes in the presence of water . Therefore, the presence of water in the reaction environment could affect the compound’s stability and its ability to derivatize functional groups.
生化学分析
Biochemical Properties
Methyl chlorothiolformate is generally used for the derivatization of functional groups such as carboxylic acids, amines, and phenols . It interacts with these biomolecules, altering their chemical structure and properties. The nature of these interactions is primarily covalent bonding, where Methyl chlorothiolformate provides a methyl group to the biomolecule .
Molecular Mechanism
This can lead to changes in gene expression and enzyme activity, as the addition of a methyl group can alter the function of biomolecules .
Temporal Effects in Laboratory Settings
It is known that Methyl chlorothiolformate hydrolyzes in water to form methanol, hydrochloric acid, and carbon dioxide . This decomposition happens violently in the presence of steam, causing foaming .
Metabolic Pathways
Given its role in the derivatization of functional groups, it may interact with enzymes or cofactors involved in these biochemical reactions .
準備方法
Synthetic Routes and Reaction Conditions
Methyl chlorothiolformate can be synthesized through the reaction of methanethiol with phosgene. The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction is as follows:
CH3SH+COCl2→CH3SCOCl+HCl
Industrial Production Methods
In industrial settings, the production of Methyl chlorothiolformate involves the use of large-scale reactors where methanethiol and phosgene are combined under controlled temperatures and pressures. The process is designed to maximize yield and minimize the release of hazardous byproducts.
化学反応の分析
Types of Reactions
Methyl chlorothiolformate undergoes various chemical reactions, including:
Aminolysis: Reaction with amines to form thiocarbamates.
Hydrolysis: Reaction with water to produce methanethiol and carbon dioxide.
Common Reagents and Conditions
Solvolysis: Common solvents include alcohols and aqueous solutions.
Aminolysis: Typically involves secondary alicyclic amines under mild conditions.
Hydrolysis: Occurs readily in the presence of water, often under ambient conditions.
Major Products Formed
Solvolysis: Produces a variety of products depending on the solvent, such as esters or acids.
Aminolysis: Forms thiocarbamates.
Hydrolysis: Yields methanethiol and carbon dioxide.
類似化合物との比較
Similar Compounds
Methyl chloroformate (CH₃OCOCl): Similar in structure but contains an oxygen atom instead of sulfur.
Ethyl chlorothioformate (C₂H₅SCOCl): Similar but with an ethyl group instead of a methyl group.
Phenyl chlorothioformate (C₆H₅SCOCl): Contains a phenyl group instead of a methyl group.
Uniqueness
Methyl chlorothiolformate is unique due to the presence of the sulfur atom, which imparts different reactivity and properties compared to its oxygen-containing analogs. The sulfur atom makes the compound more nucleophilic and affects its solvolysis and aminolysis reactions .
特性
IUPAC Name |
S-methyl chloromethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3ClOS/c1-5-2(3)4/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSUCTSXOROPBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40939744 | |
| Record name | S-Methyl carbonochloridothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40939744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18369-83-0, 2812-72-8 | |
| Record name | Methyl chlorothioformate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18369-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-Methyl carbonochloridothioate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002812728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formic acid, chlorothio-, S-methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018369830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-Methyl carbonochloridothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40939744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-methyl chlorothioformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.389 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3a,8a-Dihydroxy-2-imino-2,3,3a,8a-tetrahydroindeno[1,2-d]imidazol-8(1H)-one](/img/structure/B1633917.png)

![methyl (E)-2-[2-[6-(2-cyanophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxy-prop-2-enoate](/img/structure/B1633923.png)







